molecular formula C15H11F6NO3S B1414279 N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2197063-25-3

N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B1414279
CAS RN: 2197063-25-3
M. Wt: 399.3 g/mol
InChI Key: VJXNOQBHTCPQJF-UHFFFAOYSA-N
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Description

Trifluoromethoxy phenylboronic acids are a group of compounds that have been studied for their physicochemical, structural, antimicrobial, and spectroscopic properties . They are characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .


Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Molecular Structure Analysis

Molecular and crystal structures of ortho and para isomers were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .


Chemical Reactions Analysis

The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .

Scientific Research Applications

  • Potential Anti-Inflammatory and Analgesic Agent : A study by Küçükgüzel et al. (2013) synthesized derivatives of Celecoxib, including compounds related to N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide. These compounds exhibited anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).

  • Inhibitors of Kynurenine 3-Hydroxylase : Röver et al. (1997) investigated benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. Compounds similar to N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide showed high-affinity inhibition of this enzyme, potentially relevant for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

  • Oxidative Cross-Coupling Reactions : A study by Miura et al. (1998) explored the reactions of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters, producing phenanthridine derivatives. This research indicates potential applications in organic synthesis and chemical reactions involving similar compounds (Miura et al., 1998).

  • Membrane-Bound Phospholipase A2 Inhibitors : Oinuma et al. (1991) synthesized a series of benzenesulfonamides as membrane-bound phospholipase A2 inhibitors. These compounds, related to N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide, showed potential for reducing myocardial infarction size in coronary occluded rats, indicating their therapeutic potential (Oinuma et al., 1991).

  • Antibacterial Agents : Abbasi et al. (2015) worked on the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, which showed potent antibacterial activity. This suggests the potential use of similar compounds in combating bacterial infections (Abbasi et al., 2015).

Safety And Hazards

N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability .

Future Directions

The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets in pharmaceuticals and agrochemicals . Therefore, the development of methods for the synthesis of trifluoromethoxylated compounds has been an area of great interest .

properties

IUPAC Name

N-[2-methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6NO3S/c1-9-12(14(16,17)18)3-2-4-13(9)22-26(23,24)11-7-5-10(6-8-11)25-15(19,20)21/h2-8,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXNOQBHTCPQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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